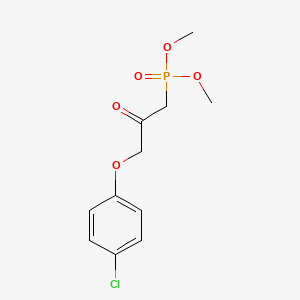
2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a unique structure that makes them valuable in various scientific and industrial applications. This compound is characterized by the presence of a methoxy group and dimethyl aniline substituents on the fluorene core, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline typically involves the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through the cyclization of biphenyl derivatives under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Dimethyl Aniline Group: The final step involves the coupling of the dimethyl aniline group to the fluorene core through nucleophilic substitution reactions, often using aniline derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydrofluorene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated or nitrated fluorenes.
Applications De Recherche Scientifique
2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, its interaction with DNA may result in the inhibition of replication or transcription, contributing to its potential anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methoxyfluorene: Lacks the dimethyl aniline substituent, resulting in different chemical properties and reactivity.
3,5-Dimethylaniline: Lacks the fluorene core, leading to distinct applications and biological activities.
Fluorenone: An oxidized derivative of fluorene with different chemical behavior and uses.
Uniqueness
2-(9-Methoxy-9H-fluoren-9-YL)-3,5-dimethylaniline is unique due to the combination of the methoxy group and dimethyl aniline substituents on the fluorene core. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
91481-73-1 |
|---|---|
Formule moléculaire |
C22H21NO |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2-(9-methoxyfluoren-9-yl)-3,5-dimethylaniline |
InChI |
InChI=1S/C22H21NO/c1-14-12-15(2)21(20(23)13-14)22(24-3)18-10-6-4-8-16(18)17-9-5-7-11-19(17)22/h4-13H,23H2,1-3H3 |
Clé InChI |
ITNWEKGXWRDCKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)N)C2(C3=CC=CC=C3C4=CC=CC=C42)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



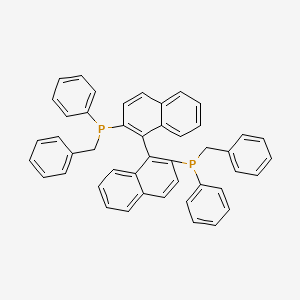
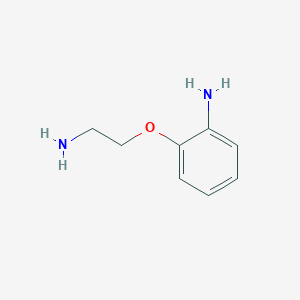
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)

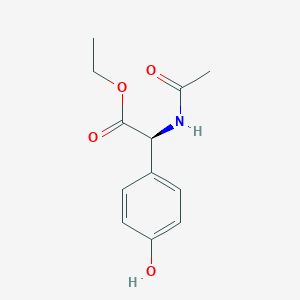

![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
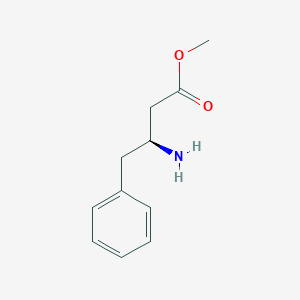
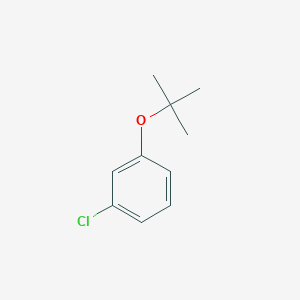
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)


